Cas no 1213309-10-4 ((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-AMINO-2-(2-FLUORO-4-METHYLPHENYL)ETHAN-1-OL
- (r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
- Benzeneethanol, β-amino-2-fluoro-4-methyl-, (βR)-
- 1213309-10-4
- CS-0353044
- EN300-1852363
- AKOS015927773
- (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
-
- インチ: 1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1
- InChIKey: ZWHDKHFGPFVJJQ-VIFPVBQESA-N
- ほほえんだ: C(O)[C@H](N)C1=CC=C(C)C=C1F
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.169±0.06 g/cm3(Predicted)
- ふってん: 301.8±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.37±0.10(Predicted)
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852363-1.0g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1852363-5g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1852363-0.25g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1852363-0.5g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 0.5g |
$1482.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423714-1g |
(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 98% | 1g |
¥10323.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423714-2.5g |
(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 98% | 2.5g |
¥21912.00 | 2024-08-09 | |
Enamine | EN300-1852363-5.0g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1852363-0.05g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1852363-0.1g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1852363-10g |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |
1213309-10-4 | 10g |
$6635.0 | 2023-09-18 |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-olに関する追加情報
Introduction to (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1213309-10-4)
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, also known by its CAS number 1213309-10-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorinated and methylated phenyl group, an amino group, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential biological activities.
The chiral nature of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is particularly noteworthy. Chirality plays a crucial role in the biological activity and pharmacological properties of many compounds. The (R) configuration of this compound can lead to distinct interactions with biological targets, making it a valuable candidate for drug development. Recent studies have highlighted the importance of enantiomeric purity in pharmaceuticals, as different enantiomers can exhibit different pharmacological profiles, including efficacy and safety.
In terms of its chemical synthesis, (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can be prepared through various routes, including asymmetric synthesis methods. One common approach involves the use of chiral catalysts or auxiliaries to ensure the formation of the desired (R) enantiomer. Advanced techniques such as organocatalysis and biocatalysis have been employed to achieve high enantiomeric excess (ee) values, which are essential for pharmaceutical applications.
The biological activity of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has been the subject of numerous investigations. Studies have shown that this compound exhibits promising properties as a potential therapeutic agent. For instance, it has been evaluated for its anti-inflammatory and analgesic effects, with some studies reporting significant reductions in inflammation and pain in preclinical models. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and improve its bioavailability, which are important factors for drug efficacy.
Moreover, (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has been explored for its potential as a lead compound in the development of new drugs targeting neurological disorders. Research has indicated that this compound may interact with specific receptors or enzymes involved in neurotransmitter regulation, making it a candidate for treating conditions such as depression and anxiety. The precise mechanisms underlying these effects are still under investigation, but preliminary findings suggest that the compound's unique structure plays a key role in its biological activity.
In addition to its therapeutic potential, (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has also been studied for its use in diagnostic applications. The presence of the hydroxyl group makes it suitable for conjugation with various imaging agents, which can be used to visualize specific tissues or cellular processes. This property has led to its evaluation as a potential imaging agent in fields such as nuclear medicine and molecular imaging.
The safety profile of (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is another critical aspect that has been extensively studied. Preclinical toxicity studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses. However, ongoing research is necessary to fully understand the long-term safety and potential side effects of this compound.
In conclusion, (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1213309-10-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and chiral nature make it an attractive candidate for drug development, particularly in areas such as anti-inflammatory therapy, pain management, and neurological disorders. Continued research into this compound's properties and mechanisms of action will likely lead to further advancements in the field.
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